molecular formula C5H6N2O2S2 B14380759 Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate CAS No. 89723-67-1

Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate

Cat. No.: B14380759
CAS No.: 89723-67-1
M. Wt: 190.2 g/mol
InChI Key: KHAIIDCLVWDLBS-UHFFFAOYSA-N
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Description

Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate typically involves the reaction of appropriate thiosemicarbazides with esters or acids under controlled conditions. One common method involves the cyclization of thiosemicarbazides with esters in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon or sulfur atoms in the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions like acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .

Scientific Research Applications

Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate involves its interaction with various molecular targets and pathways. The compound can disrupt DNA replication processes, thereby inhibiting the growth of bacterial and cancer cells . It may also interact with enzymes and proteins involved in cellular metabolism, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: Shares the thiadiazole ring structure but lacks the methyl and acetate groups.

    Thiazole: Contains a similar sulfur-nitrogen ring but differs in the position of the nitrogen atom.

    Oxadiazole: Similar heterocyclic compound with an oxygen atom in place of sulfur.

Properties

CAS No.

89723-67-1

Molecular Formula

C5H6N2O2S2

Molecular Weight

190.2 g/mol

IUPAC Name

methyl 2-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetate

InChI

InChI=1S/C5H6N2O2S2/c1-9-4(8)2-3-6-7-5(10)11-3/h2H2,1H3,(H,7,10)

InChI Key

KHAIIDCLVWDLBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NNC(=S)S1

Origin of Product

United States

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